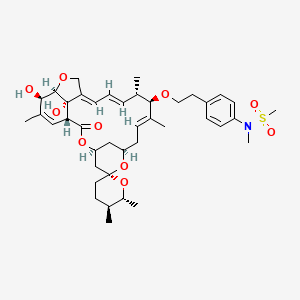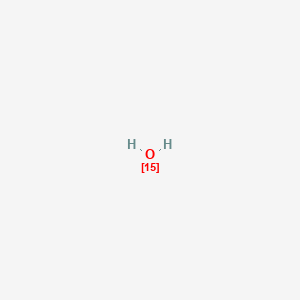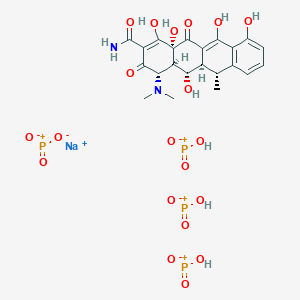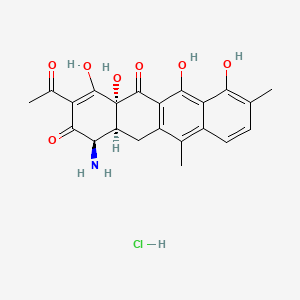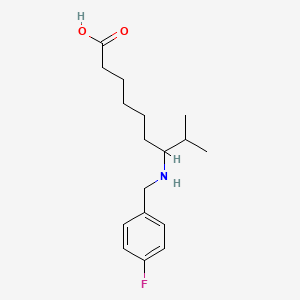
Zafuleptine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zafuleptine is a synthetic compound developed in the mid-1970s as an antidepressant. Despite its potential, it was never marketed. The compound is known by its proposed brand name, Thymeon. Chemically, it is identified as 7-[(4-fluorobenzyl)amino]-8-methylnonanoic acid, with the molecular formula C17H26FNO2 and a molar mass of 295.398 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zafuleptine involves several steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with a suitable nonanoic acid derivative under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Zafuleptine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Although not marketed, its antidepressant properties have been a subject of research, exploring its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Zafuleptine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical in regulating mood and emotional responses. The exact molecular targets and pathways are still under investigation, but it likely involves binding to specific receptors and altering their activity.
Comparaison Avec Des Composés Similaires
Fluoxetine: A widely used selective serotonin reuptake inhibitor (SSRI).
Sertraline: Another SSRI with a different chemical structure and pharmacological profile.
Amitriptyline: A tricyclic antidepressant with a broader mechanism of action.
Zafuleptine’s uniqueness lies in its specific chemical structure, which could offer distinct advantages in terms of efficacy and side effect profile, although this remains speculative due to the lack of clinical use.
Propriétés
Numéro CAS |
59210-06-9 |
|---|---|
Formule moléculaire |
C17H26FNO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
Clé InChI |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


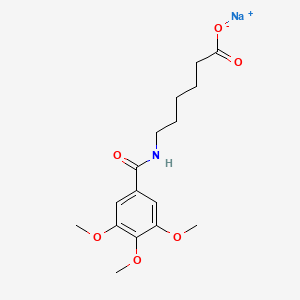
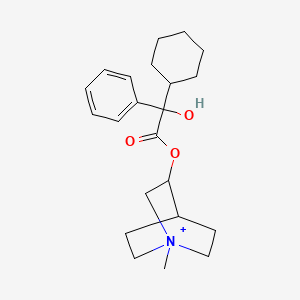
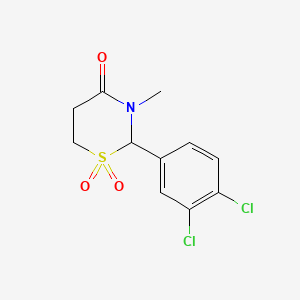
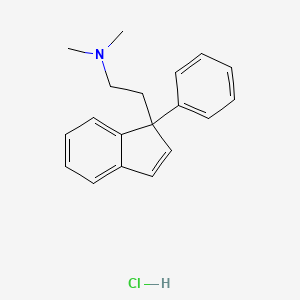
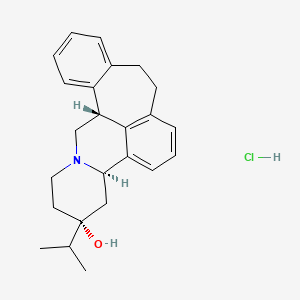

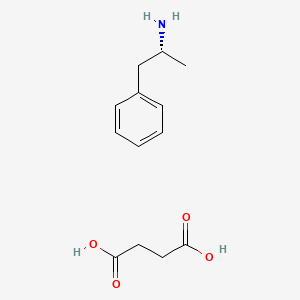
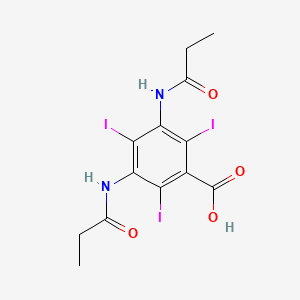
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
